

An In-depth Technical Guide to the Thermochemical Properties of Molybdenum Hexacarbonyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Molybdenumhexacarbonyl*

Cat. No.: *B083779*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data of molybdenum hexacarbonyl ($\text{Mo}(\text{CO})_6$). The information is curated for researchers, scientists, and professionals in drug development who may utilize this organometallic compound in various applications, including as a source of carbon monoxide for CO-releasing molecules (CORMs). This document presents key quantitative thermochemical data in structured tables, details the experimental protocols for their determination, and offers visualizations of the compound's decomposition pathway and the general workflow for thermochemical analysis.

Core Thermochemical Data

Molybdenum hexacarbonyl is a volatile, air-stable, colorless solid that serves as a key precursor in molybdenum chemistry.^[1] Its thermochemical properties are crucial for understanding its stability, reactivity, and decomposition behavior, which are vital for its application in chemical synthesis and materials science.

Table 1: Enthalpy of Formation of Molybdenum Hexacarbonyl

The enthalpy of formation ($\Delta_f H^\circ$) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Phase	ΔfH° (kJ/mol)	Reference
Crystalline Solid	-982.3 ± 2.7	NIST Chemistry WebBook[2]
Crystalline Solid	-989.1 ± 1.8	NIST Chemistry WebBook[2]
Crystalline Solid	-960.3 ± 4.3	NIST Chemistry WebBook[2]
Crystalline Solid	-989.9 ± 4.3	NIST Chemistry WebBook[2]
Gas	-915.3 ± 2.1	NIST Chemistry WebBook[2]
Gas	-916.1 ± 4.4	NIST Chemistry WebBook[2]
Gas	-886.5 ± 4.4	NIST Chemistry WebBook[2]
Gas	-908.5 ± 2.9	NIST Chemistry WebBook[2]

Table 2: Enthalpy of Sublimation of Molybdenum Hexacarbonyl

The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is the heat required to change one mole of a substance from a solid to a gaseous state at a constant temperature and pressure.

$\Delta_{\text{sub}}H^\circ$ (kJ/mol)	Temperature (K)	Method	Reference
73.8 ± 1.0	298.15	Clausius-Clapeyron/SB	Pilcher, Ware, et al., 1975[3]
77.7	265 to 300	Not specified	NIST Chemistry WebBook[4]
73.66 ± 0.02	298.15	Mass Spectrometry	Thermal properties of Mo(CO) ₆ [5]
77.1 ± 2.0	298.15	Not specified	Bernardes et al.[6]
73.4 ± 0.3	298.15	Calvet-drop microcalorimetry	Thermal properties of Mo(CO) ₆ [5]

Table 3: Mo-CO Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change when a bond is broken homolytically. For $\text{Mo}(\text{CO})_6$, this typically refers to the energy required to break the first Mo-CO bond.

Reaction	ΔrH° (kJ/mol)	Method	Reference
$\text{Mo}(\text{CO})_6(\text{g}) \rightarrow \text{Mo}(\text{CO})_5(\text{g}) + \text{CO}(\text{g})$	170. \pm 13.	Laser Pyrolysis	Lewis, Golden, et al., 1984[7]
$\text{Mo}(\text{CO})_6(\text{g}) \rightarrow \text{Mo}(\text{CO})_5(\text{g}) + \text{CO}(\text{g})$	146. \pm 21.	Kinetic (Gas Phase)	Ganske and Rosenfeld, 1990[7]
$\text{Mo}(\text{CO})_6(\text{solution}) + \text{PBu}_3(\text{solution}) \rightarrow \dots$	132.6 \pm 5.9	Kinetic (Solution)	Graham and Angelici, 1967[7]

Experimental Protocols

The determination of thermochemical data is a meticulous process requiring specialized instrumentation and procedures. Below are detailed methodologies for the key experiments cited.

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a dynamic gravimetric technique used to measure the vapor pressure of a solid with a very low vapor pressure.[5][6] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.

Procedure:

- **Sample Preparation:** A small, accurately weighed sample (typically 1-100 mg) of crystalline molybdenum hexacarbonyl is placed into a Knudsen cell, which is a small container with a precisely machined small orifice of a known area.[1][2]
- **Apparatus Setup:** The Knudsen cell is placed inside a high-vacuum chamber. The chamber is equipped with a heating element to control the temperature of the cell and an ultra-sensitive microbalance to continuously monitor the mass of the cell.[1]

- Measurement: The chamber is evacuated to a high vacuum (e.g., 10^{-5} to 10^{-7} Torr). The Knudsen cell is then heated to a series of constant, known temperatures. At each temperature, the rate of mass loss due to the effusion of $\text{Mo}(\text{CO})_6$ vapor through the orifice is measured by the microbalance.[3][8]
- Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss (dm/dt) using the Knudsen equation: $P = (dm/dt) * (2\pi RT/M)^{1/2} / A$ where R is the ideal gas constant, M is the molar mass of $\text{Mo}(\text{CO})_6$, and A is the area of the orifice.[2]
- Enthalpy Calculation: The enthalpy of sublimation ($\Delta_{\text{subH}}^\circ$) is then determined from the slope of a plot of $\ln(P)$ versus $1/T$, based on the integrated form of the Clausius-Clapeyron equation.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is a technique used to determine the heat of combustion of a substance, from which the enthalpy of formation can be derived.

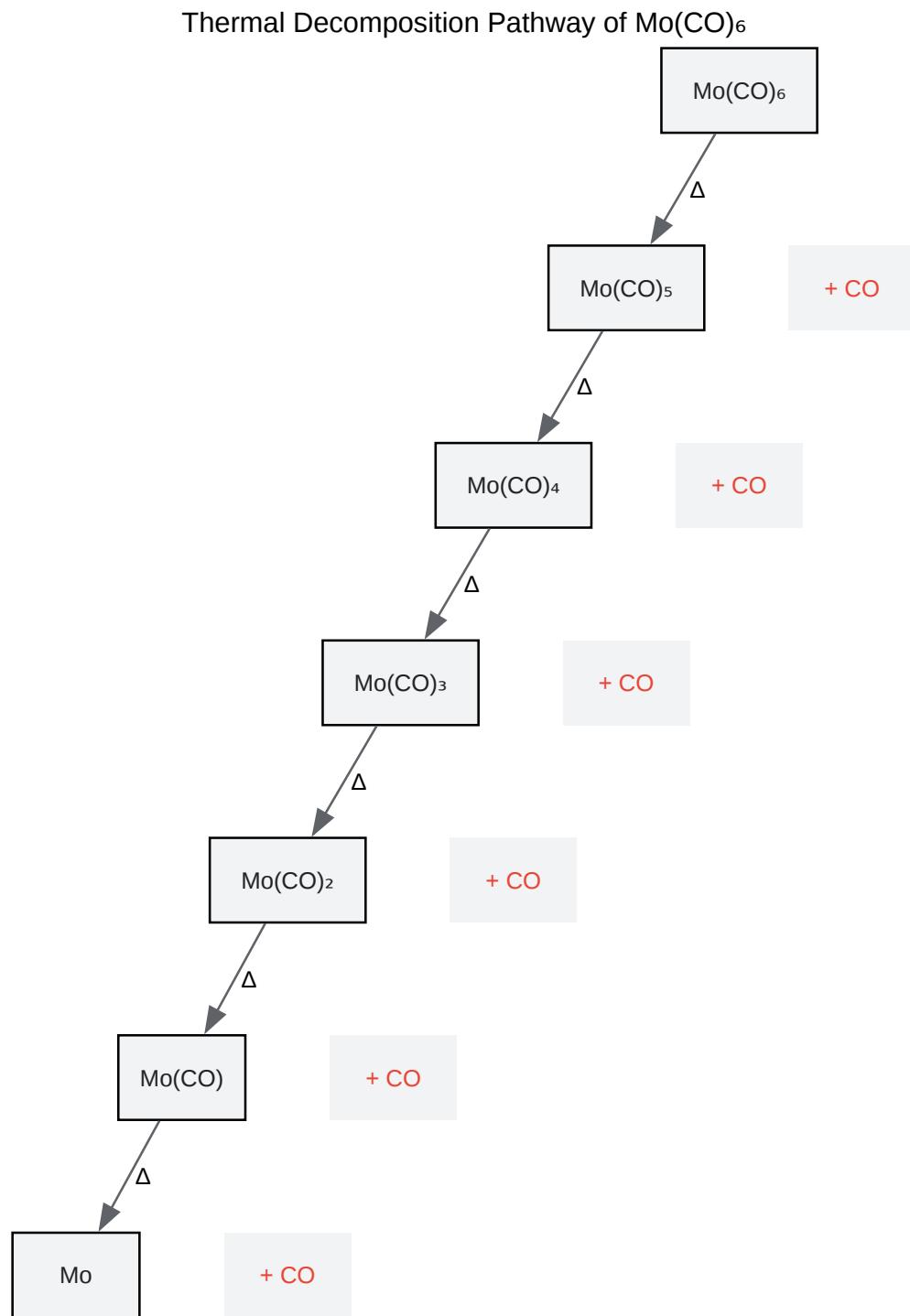
Procedure:

- Sample Preparation: A known mass of molybdenum hexacarbonyl is pressed into a pellet and placed in a sample holder within a high-pressure vessel known as a "bomb." [9][10] A fuse wire is positioned to be in contact with the sample.[7][11]
- Apparatus Setup: The bomb is sealed and filled with pure oxygen at high pressure (typically around 25-30 atm). [9][11] The sealed bomb is then submerged in a known volume of water in an insulated container (the calorimeter). A stirrer ensures uniform water temperature, and a high-precision thermometer records the temperature.[7][12]
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of $\text{Mo}(\text{CO})_6$ in the presence of excess oxygen is a highly exothermic reaction.
- Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is recorded until it reaches a maximum and then begins to cool.

- Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat from the fuse wire ignition. The standard enthalpy of formation is then calculated using Hess's law, requiring the known standard enthalpies of formation of the combustion products (e.g., $\text{MoO}_3(\text{s})$ and $\text{CO}_2(\text{g})$).

Photoacoustic Calorimetry for Bond Dissociation Energy

Photoacoustic calorimetry (PAC) is a technique used to measure the enthalpy changes of fast reactions, such as the photodissociation of a metal-ligand bond.[13][14]

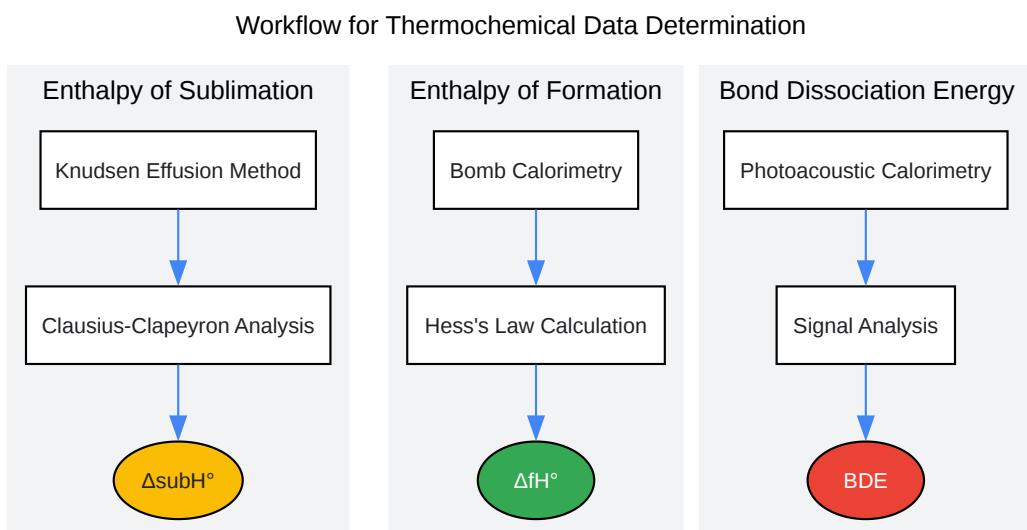

Procedure:

- Sample Preparation: A dilute solution of molybdenum hexacarbonyl in a suitable solvent (e.g., n-heptane) is prepared.
- Apparatus Setup: The solution is placed in a specialized cell equipped with a piezoelectric transducer. A pulsed laser is used to irradiate the sample.[14]
- Photolysis and Detection: The sample is irradiated with a laser pulse of a specific wavelength, which is absorbed by the $\text{Mo}(\text{CO})_6$ molecules, leading to the dissociation of a CO ligand. The heat released from the non-radiative de-excitation and the subsequent chemical reactions causes a rapid, localized expansion of the solvent, generating an acoustic wave. This pressure wave is detected by the piezoelectric transducer.[13][15]
- Data Analysis: The amplitude of the acoustic signal is proportional to the amount of heat released in the fast processes following light absorption. By comparing the signal from the sample with that from a calorimetric reference compound (which converts all the absorbed light energy into heat), the enthalpy of the photochemical reaction can be determined. This allows for the calculation of the Mo-CO bond dissociation energy in the solution phase.[13]

Visualizations

Thermal Decomposition Pathway of Molybdenum Hexacarbonyl

The thermal decomposition of molybdenum hexacarbonyl proceeds through the sequential loss of its six carbonyl ligands. This process is fundamental to its use in chemical vapor deposition and as a source of molybdenum atoms or clusters.



[Click to download full resolution via product page](#)

Caption: Stepwise decarbonylation of molybdenum hexacarbonyl upon heating.

Experimental Workflow for Thermochemical Data Determination

The determination of the key thermochemical properties of a compound like molybdenum hexacarbonyl follows a structured experimental and analytical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for determining key thermochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. pragolab.cz [pragolab.cz]
- 3. scranton.edu [scranton.edu]
- 4. TEMPERATURE-PROGRAMMED DECOMPOSITION OF MO(CO)6 : INDICATION OF SURFACE REACTIONS AND CLUSTER FORMATION | Semantic Scholar [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Temperature-programmed decomposition of [Mo(CO)6]: indication of surface reactions and cluster formation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. youtube.com [youtube.com]
- 12. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 13. "Time-resolved photoacoustic calorimetry of organometallic ligand subst" by Shannon M. Gittermann and Theodore J. Burkey [digitalcommons.memphis.edu]
- 14. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 15. Photochemistry of transition metal carbonyls - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00826A [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Molybdenum Hexacarbonyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083779#thermochemical-data-of-molybdenum-hexacarbonyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com